molecular formula C24H10O6 B13741658 8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione

8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione

Cat. No.: B13741658
M. Wt: 394.3 g/mol
InChI Key: JAZXZXHCTVGGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-(2,4-Dioxo-3-oxatricyclo[73105,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[73105,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione” is a complex organic compound characterized by its unique tricyclic structure and multiple oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione” involves multiple steps, including the formation of the tricyclic core and the introduction of oxo groups. Typical synthetic routes may involve Diels-Alder reactions, cyclization reactions, and oxidation reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups or conversion of existing functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups or other lower oxidation state functionalities.

    Substitution: Replacement of hydrogen atoms or functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation.

    Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (NH₃, R-OH), and electrophiles (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development and biochemical studies.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers, resins, and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include inhibition or activation of specific enzymes, modulation of signaling pathways, or binding to DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione: Similar compounds include other tricyclic compounds with oxo groups, such as tricyclic ketones and lactones.

Uniqueness

This compound is unique due to its specific tricyclic structure and the presence of multiple oxo groups

Biological Activity

The compound 8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione is a complex organic molecule notable for its unique tricyclic structure and multiple functional groups that contribute to its biological activity. This article explores the biological properties of this compound based on available research findings.

Molecular Structure and Properties

The molecular formula of the compound is C14H6O7C_{14}H_6O_7 with a molecular weight of approximately 288.25 g/mol. The structure features a series of conjugated double bonds and functional groups such as dioxo and oxatricyclo functionalities that enhance its stability and reactivity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which may help in reducing oxidative stress in biological systems.
  • Antimicrobial Properties : The presence of multiple functional groups suggests potential antimicrobial activity against various pathogens.
  • Enzyme Inhibition : Preliminary data suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Cytotoxic Effects : Some studies indicate that derivatives of this compound can induce cytotoxic effects in cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Experimental Data

A review of literature reveals several studies focusing on the biological activity of structurally similar compounds:

StudyCompoundBiological ActivityFindings
Lauro et al., 20207,8-Dioxabicyclo[4.1.1]octan derivativesInotropic activityCompound 3 increased left ventricular pressure (LVP) in a dose-dependent manner; inhibited by nifedipine .
BenchChem StudyPotassium salt derivativeReactivity assessmentExhibited significant reactivity in enzyme interactions.
PubChem DataRelated dioxo compoundsAntioxidant propertiesSimilar compounds showed high antioxidant capacity in vitro .

Synthesis Methods

The synthesis of the compound can be achieved through various methods involving controlled reactions under specific conditions to ensure high yield and purity:

  • Method A : Reaction of naphthalene derivatives with oxidizing agents.
  • Method B : Use of cyclization techniques involving dioxo precursors.

Each method requires precise control over reaction conditions to optimize the yield of the desired product.

The mechanism through which this compound exerts its biological effects is still under investigation but may involve:

  • Interaction with cellular receptors : The compound's functional groups may allow it to bind with specific receptors or enzymes.
  • Modulation of signaling pathways : Potential to alter signaling pathways involved in cell growth and apoptosis.

Properties

Molecular Formula

C24H10O6

Molecular Weight

394.3 g/mol

IUPAC Name

8-(2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione

InChI

InChI=1S/C24H10O6/c25-21-15-5-1-3-13-11(7-9-17(19(13)15)23(27)29-21)12-8-10-18-20-14(12)4-2-6-16(20)22(26)30-24(18)28/h1-10H

InChI Key

JAZXZXHCTVGGDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)C4=C5C=CC=C6C5=C(C=C4)C(=O)OC6=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.